1-(4-methoxyphenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid
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Overview
Description
1-(4-methoxyphenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a methoxyphenyl group and a thiophenyl group
Preparation Methods
The synthesis of 1-(4-methoxyphenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxyphenylhydrazine with thiophene-2-carboxylic acid, followed by cyclization to form the pyrazole ring. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
1-(4-methoxyphenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other substituents. Common reagents for these reactions include halogens and organometallic compounds.
Scientific Research Applications
1-(4-methoxyphenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the production of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
1-(4-methoxyphenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:
1-(4-methoxyphenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid: This compound differs in the position of the carboxylic acid group, which can lead to different chemical and biological properties.
1-(4-methoxyphenyl)-3-(furan-2-yl)-1H-pyrazole-5-carboxylic acid: The substitution of the thiophenyl group with a furan group can result in variations in reactivity and application potential.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-20-11-6-4-10(5-7-11)17-13(15(18)19)9-12(16-17)14-3-2-8-21-14/h2-9H,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPMZZSMJFDSFW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CS3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70355655 |
Source
|
Record name | 2-(4-methoxyphenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
618382-81-3 |
Source
|
Record name | 1-(4-Methoxyphenyl)-3-(2-thienyl)-1H-pyrazole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618382-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-methoxyphenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70355655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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